2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Description
The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide features a thiophene core substituted at the 3-position with a sulfonamide group (N-methyl-N-(3-methylphenyl)) and at the 2-position with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl moiety. The oxadiazole ring contributes rigidity and electron-withdrawing properties, while the fluorophenyl group enhances metabolic stability and lipophilicity. The sulfonamide’s N-methyl and N-(3-methylphenyl) substituents influence steric bulk and solubility .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-13-4-3-5-16(12-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)14-6-8-15(21)9-7-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECDTXYGRAOYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H17FN4O3
- Molecular Weight : 392.4 g/mol
- IUPAC Name : 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxadiazole ring through cyclization.
- Introduction of the thiophene and sulfonamide moieties.
- Final coupling reactions to achieve the desired structure.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on specific biological pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Compounds structurally related to oxadiazoles have shown IC50 values in the low micromolar range against cancer cells such as A431 and Jurkat cells, suggesting potential for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- The presence of the oxadiazole ring is crucial for enhancing antimicrobial efficacy .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
- Receptor Interaction : It can interact with receptors through hydrogen bonding and hydrophobic interactions, modulating their activity and leading to biological effects.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|---|
| 1 | Oxadiazole Derivative | A431 | 1.61 ± 1.92 | Significant growth inhibition |
| 2 | Thiazole Compound | Jurkat | 1.98 ± 1.22 | Comparable to doxorubicin |
| 3 | Sulfonamide Variant | HT29 | <0.5 | Enhanced cytotoxicity observed |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound in focus, as anticancer agents. Research indicates that compounds featuring the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that derivatives with a similar structure showed IC50 values as low as 10–30 µM against multiple cancer lines, indicating strong antiproliferative effects .
- Another investigation reported that modifications in the substituents on the oxadiazole ring could enhance selectivity and potency against specific tumor types .
Antimicrobial Properties
The compound's structural attributes suggest potential applications in combating bacterial infections. Oxadiazole derivatives have been noted for their antibacterial activity:
- A derivative with a similar framework was found to be equipotent to standard antibiotics against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- The presence of the thiophene and sulfonamide groups may contribute to enhanced activity against resistant bacterial strains.
Anti-inflammatory Effects
Research into related compounds has indicated anti-inflammatory properties. For example:
- Compounds containing oxadiazole rings have been investigated for their ability to inhibit inflammatory pathways, suggesting that the compound may also exhibit similar effects .
Photophysical Properties
The incorporation of oxadiazole derivatives into polymeric materials has been explored for their photophysical properties:
- Studies show that these compounds can act as effective luminescent materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Sensor Development
The unique electronic properties of oxadiazoles are being harnessed in the development of sensors:
- Research indicates that these compounds can be used in chemosensors for detecting metal ions or small organic molecules due to their ability to undergo changes in fluorescence upon interaction with target analytes .
Pesticidal Activity
The potential use of oxadiazole derivatives as pesticides is an emerging area of interest:
- Preliminary studies suggest that certain structural modifications can lead to enhanced insecticidal properties, making these compounds candidates for developing new agricultural chemicals .
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Antimicrobial properties | Effective against resistant bacterial strains | |
| Anti-inflammatory effects | Potential inhibition of inflammatory pathways | |
| Material Science | Photophysical properties | Suitable for OLEDs and optoelectronic devices |
| Sensor development | Effective chemosensors for metal ions | |
| Agricultural Chemistry | Pesticidal activity | Potential new insecticides |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycles and Functional Groups
Target Compound
- Core Heterocycles : Thiophene (5-membered sulfur-containing ring) fused with 1,2,4-oxadiazole (5-membered ring with two nitrogen and one oxygen atom).
- Key Functional Groups : Sulfonamide (-SO₂-NR₂), 4-fluorophenyl, and methyl/methylphenyl substituents.
Analog 1: 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
- Core Heterocycles : Identical thiophene-oxadiazole backbone.
- Key Functional Groups : Sulfonamide with N-(4-methoxyphenyl)-N-methyl substituents.
- Comparison :
Analog 2: 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (–4)
- Core Heterocycles : 1,2,4-Triazole (5-membered ring with three nitrogen atoms) instead of oxadiazole.
- Key Functional Groups : Triazole-thione (-C=S), sulfonyl (-SO₂-), and 2,4-difluorophenyl.
- Comparison: The triazole-thione tautomerism (observed in IR and NMR) introduces dynamic structural variability, unlike the rigid oxadiazole. The difluorophenyl group may enhance hydrophobicity compared to the mono-fluorophenyl in the target compound .
Analog 3: 2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Core Heterocycles : 1,2,4-Triazole with acetamide and sulfanyl (-S-) linkages.
- Key Functional Groups : Trifluoromethylphenyl (-CF₃), methylphenyl sulfanyl, and acetamide.
- Comparison: The trifluoromethyl group significantly increases lipophilicity and electron-withdrawing effects compared to the fluorophenyl group in the target compound.
Structural and Electronic Effects
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Core Heterocycle | Thiophene-oxadiazole | Thiophene-oxadiazole | Triazole-thione | Triazole-acetamide |
| Aromatic Substituent | 4-Fluorophenyl | 4-Fluorophenyl | 2,4-Difluorophenyl | Trifluoromethylphenyl |
| Sulfonamide Group | N-methyl-N-(3-methylphenyl) | N-methyl-N-(4-methoxyphenyl) | Sulfonyl (-SO₂-) | Sulfanyl (-S-) |
| Polarity | Moderate (methylphenyl) | High (methoxy) | Low (difluorophenyl) | Very low (CF₃) |
| Tautomerism | None | None | Thione-thiol equilibrium | None |
Research Implications
- Solubility vs. Permeability : The 3-methylphenyl group balances lipophilicity better than Analog 1’s methoxy group, which may favor oral bioavailability.
- Metabolic Stability : Fluorine atoms in all analogs reduce metabolic degradation, but the trifluoromethyl group in Analog 3 may prolong half-life excessively, risking toxicity .
Q & A
Q. What are the common synthetic routes for synthesizing thiophene-sulfonamide derivatives with oxadiazole substituents?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles or carboxylic acids. For thiophene-sulfonamide coupling, nucleophilic substitution or Ullmann-type coupling can be employed. For example, oxidation of thiol intermediates (e.g., using H₂O₂ or KMnO₄) may generate sulfonyl groups, followed by amidation with methylamine derivatives . Thiophene cores can be synthesized via Gewald reactions using ketones and sulfurizing agents .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (applicable if single crystals are obtainable) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Q. What are the key stability considerations for storing and handling this sulfonamide compound?
- Methodological Answer : Sulfonamides are sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Perform stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Use HPLC-PDA to monitor hydrolytic or oxidative decomposition .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield under flow chemistry conditions?
- Methodological Answer : Implement a multi-factorial DoE to optimize parameters like residence time, temperature, and reagent stoichiometry. For example, use a Box-Behnken design to model the relationship between reaction variables and yield. Continuous-flow reactors enable precise control of exothermic steps (e.g., oxadiazole cyclization) and rapid screening of conditions . Statistical software (e.g., JMP, Minitab) can analyze interactions and identify optimal settings.
Q. What strategies resolve contradictions in reaction outcome data when varying oxadiazole substituents?
- Methodological Answer : Contradictions may arise from electronic or steric effects. Use Hammett plots to correlate substituent σ values with reaction rates. For example, electron-withdrawing groups (e.g., 4-fluorophenyl) may accelerate cyclization but hinder sulfonamide coupling. Validate hypotheses via computational modeling (DFT for transition-state analysis) and kinetic studies (e.g., in situ IR monitoring) .
Q. How to elucidate the sulfonamide group’s role in nucleophilic substitution reactions?
- Methodological Answer : Conduct competition experiments with varying nucleophiles (e.g., amines vs. thiols) and track reaction progress via LC-MS. Isotopic labeling (e.g., ³⁵S) can trace sulfonamide participation. Compare reactivity with des-sulfonamide analogs to isolate electronic contributions. Mechanistic insights can guide catalyst design (e.g., Pd-mediated cross-coupling) .
Q. What purification methods ensure high purity post-synthesis?
- Methodological Answer :
- Recrystallization : Use solvent pairs like CHCl₃/petroleum ether for gradient crystallization .
- Flash Chromatography : Optimize mobile phases (e.g., EtOAc/hexane with 0.1% TFA) to resolve sulfonamide byproducts.
- Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for challenging separations .
Q. How to assess electronic effects of the 4-fluorophenyl group on oxadiazole reactivity computationally?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. Compare charge distribution at the oxadiazole C5 position with non-fluorinated analogs. Validate predictions experimentally via Hammett studies or kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
